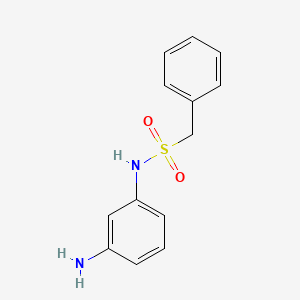

N-(3-Aminophenyl)-1-phenylmethanesulfonamide

Übersicht

Beschreibung

N-(3-Aminophenyl)-1-phenylmethanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry due to their antibacterial, antifungal, and diuretic properties. This compound, specifically, has a unique structure that makes it a subject of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminophenyl)-1-phenylmethanesulfonamide typically involves the reaction of 3-aminophenylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during production .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Aminophenyl)-1-phenylmethanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfide.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfinamide or sulfide derivatives.

Substitution: Various substituted sulfonamides depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Drug Development

N-(3-Aminophenyl)-1-phenylmethanesulfonamide serves as a vital intermediate in the synthesis of various pharmaceuticals. Its structure allows it to act on specific molecular targets, making it useful in developing drugs for conditions such as:

- Neurological Disorders : Research indicates its potential in synthesizing drugs aimed at treating disorders like epilepsy and Alzheimer's disease .

- Antibacterial and Antifungal Agents : The compound mimics para-aminobenzoic acid (PABA), inhibiting dihydropteroate synthase, which is crucial for bacterial folate synthesis, thus demonstrating antibacterial properties.

1.2 Case Study: Anticancer Activity

A study investigated the effects of this compound on cancer cell lines. The compound showed promising results in inhibiting the proliferation of gastrointestinal cancer cells by targeting specific kinases involved in tumor growth .

Biochemical Research

2.1 Enzyme Inhibition Studies

This compound is extensively used in biochemical research to study enzyme inhibition mechanisms. For instance, it has been evaluated for its ability to inhibit various kinases, which play significant roles in cellular signaling pathways. The inhibition profile of this compound was characterized using high-throughput screening methods, revealing its potential as a lead compound for developing selective kinase inhibitors .

Diagnostic Applications

This compound is being explored for its potential as a diagnostic agent. Its ability to enhance imaging techniques could lead to advancements in non-invasive diagnostic methods for detecting diseases at early stages .

Material Science

In material science, this compound is utilized in synthesizing specialty polymers and coatings. Its incorporation into polymer matrices has been shown to improve mechanical properties and durability, making it suitable for various industrial applications .

Environmental Chemistry

Researchers are investigating the use of this compound in environmental chemistry to study pollutant degradation processes. Its effectiveness in catalyzing reactions that break down harmful substances can contribute significantly to developing remediation strategies for contaminated environments .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Pharmaceutical Development | Drug synthesis for neurological disorders | Potential as an intermediate for drug development |

| Biochemical Research | Enzyme inhibition studies | Effective inhibitor of specific kinases |

| Diagnostic Applications | Imaging enhancement agents | Potential for early disease detection |

| Material Science | Specialty polymers and coatings | Improved performance and durability |

| Environmental Chemistry | Pollutant degradation studies | Contributes to effective remediation strategies |

Wirkmechanismus

The mechanism of action of N-(3-Aminophenyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it acts by inhibiting the activity of certain enzymes, thereby disrupting the metabolic processes of bacteria and fungi. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, leading to competitive inhibition and subsequent antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(2-Aminophenyl)-1-phenylmethanesulfonamide

- N-(4-Aminophenyl)-1-phenylmethanesulfonamide

- N-(3-Aminophenyl)pyridine-2’-carboxamide

Uniqueness

N-(3-Aminophenyl)-1-phenylmethanesulfonamide is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards various enzymes and receptors, making it a valuable compound for targeted research .

Biologische Aktivität

N-(3-Aminophenyl)-1-phenylmethanesulfonamide is an organic compound belonging to the sulfonamide class, which is notable for its diverse applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound features a unique structure that contributes to its biological activity. The sulfonamide group mimics para-aminobenzoic acid (PABA), which is crucial for bacterial folate synthesis. This structural similarity allows it to act as a competitive inhibitor of the enzyme dihydropteroate synthase, disrupting bacterial metabolism and leading to antimicrobial effects.

The primary mechanism of action involves the inhibition of specific enzymes. By mimicking PABA, this compound competes with it for binding sites on dihydropteroate synthase, thereby hindering the synthesis of folic acid in bacteria. This inhibition is critical for the compound's antibacterial properties.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antibacterial | Inhibits bacterial growth by targeting dihydropteroate synthase. |

| Antifungal | Exhibits activity against certain fungal strains. |

| Enzyme Inhibition | Acts as an inhibitor for various enzymes involved in metabolic pathways. |

Case Studies and Experimental Data

- Antimicrobial Studies : In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For instance, a study reported effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

- Enzyme Interaction : Computational docking studies have shown that this compound binds effectively to the active site of dihydropteroate synthase, with binding affinities comparable to established sulfonamide antibiotics. The binding interactions involve hydrogen bonds and hydrophobic interactions that stabilize the complex .

- Structure-Activity Relationship (SAR) : Research has indicated that modifications on the phenyl ring can significantly alter the biological activity of this compound. For example, substituting different groups on the aromatic ring has been shown to enhance or diminish its potency against specific bacterial strains.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound | Biological Activity |

|---|---|

| N-(2-Aminophenyl)-1-phenylmethanesulfonamide | Moderate antibacterial activity; less potent than N-(3-Aminophenyl). |

| N-(4-Aminophenyl)-1-phenylmethanesulfonamide | Exhibits similar activity but with different selectivity profiles. |

| N-(3-Aminophenyl)pyridine-2’-carboxamide | Enhanced antifungal properties compared to sulfonamides. |

Eigenschaften

IUPAC Name |

N-(3-aminophenyl)-1-phenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c14-12-7-4-8-13(9-12)15-18(16,17)10-11-5-2-1-3-6-11/h1-9,15H,10,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSWLLNWTTQBNJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.